2-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}propanedinitrile
Description
2-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}propanedinitrile is a heterocyclic compound featuring a pyrazole core substituted with a 3-bromophenyl group at position 3 and a phenyl group at position 1. The propanedinitrile moiety is conjugated to the pyrazole ring via a methylidene linker, forming a planar, electron-deficient system. This structure is characteristic of push-pull chromophores, where the bromophenyl group acts as an electron-withdrawing substituent, and the phenyl group contributes to π-conjugation. Structural confirmation typically employs IR spectroscopy (C≡N stretching ~2200 cm⁻¹) and ¹H-NMR analysis (pyrazole protons resonate between δ 6.5–8.5 ppm) .
Properties
IUPAC Name |
2-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrN4/c20-17-6-4-5-15(10-17)19-16(9-14(11-21)12-22)13-24(23-19)18-7-2-1-3-8-18/h1-10,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXVIYRXZKJJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodological Approaches
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient pathway for synthesizing polyfunctionalized pyrazole derivatives. A four-component reaction involving 3-bromobenzaldehyde , phenylhydrazine , ethyl acetoacetate , and malononitrile has been reported as a viable method. This one-pot protocol proceeds under mild conditions using sodium benzoate (2.5 mol%) in aqueous media at ambient temperature. The reaction mechanism involves:
- Formation of the pyrazole core via cyclocondensation of phenylhydrazine and ethyl acetoacetate.
- Knoevenagel condensation between 3-bromobenzaldehyde and malononitrile to generate a dicyanoalkene intermediate.
- Michael addition of the pyrazolone enolate to the dicyanoalkene, followed by cyclization and tautomerization to yield the target compound.
Key advantages include atom economy (78–90% yields) and avoidance of chromatographic purification. The reaction time varies between 30–60 minutes, depending on the electronic nature of substituents.
Stepwise Synthesis via Pyrazole Intermediate
An alternative approach involves synthesizing the pyrazole scaffold prior to introducing the methylidene propanedinitrile group:
Preparation of 3-(3-Bromophenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
The pyrazole aldehyde is synthesized through Vilsmeier-Haack formylation of 3-(3-bromophenyl)-1-phenyl-1H-pyrazole. Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C for 6 hours yields the 4-carbaldehyde derivative in 65–70% yield.
Knoevenagel Condensation with Malononitrile
The aldehyde intermediate undergoes condensation with malononitrile in ethanol using piperidine (10 mol%) as a base. The reaction proceeds at reflux (78°C) for 4–6 hours, achieving 85–90% conversion. The mechanism involves deprotonation of malononitrile to form a nucleophilic enolate, which attacks the aldehyde carbonyl, followed by dehydration to form the methylidene linkage.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies highlight the superiority of acetonitrile over ethanol or water in minimizing side reactions during Knoevenagel condensation. Catalysts such as sodium benzoate (2.5 mol%) in water or piperidine (10 mol%) in ethanol demonstrate comparable efficiency, though the former offers greener credentials.
Analytical Characterization and Quality Control
Spectroscopic Data
- IR Spectroscopy : Strong absorptions at 2219 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O) confirm the presence of nitrile and carbonyl groups.
- ¹H NMR (DMSO-d₆) : Key signals include δ 8.51 (s, 1H, pyrazole NH), 7.04–7.91 (m, 9H, aromatic protons), and 3.12 (s, 2H, methylidene CH₂).
- ¹³C NMR : Peaks at δ 113.5 (CN), 166.6 (C=O), and 142.3 (C-Br) validate the structure.
Comparative Analysis of Methodologies
Industrial-Scale Considerations
Patent WO2022056100A1 highlights the use of continuous flow reactors for large-scale production, reducing batch inconsistencies. Critical factors include:
- Temperature control : Maintaining ±2°C during exothermic condensation steps.
- Catalyst recycling : Sodium benzoate recovery via solvent evaporation achieves 80% efficiency over four cycles.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
2-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}propanedinitrile involves its interaction with specific molecular targets. The bromophenyl and phenylpyrazol groups are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares the target compound with structurally related derivatives:
Substituent Effects
- Halogen Influence: Bromine in the target compound increases molecular weight and polarizability compared to chlorine in α-chlorobenzalmalononitrile. This may enhance intermolecular interactions (e.g., halogen bonding) in crystal packing , though bromine’s bulkiness could reduce solubility versus chlorine .
- Electron-Withdrawing Groups : The nitro group in compound 1f induces stronger electron withdrawal than bromine, leading to red-shifted absorption in UV-Vis spectra and higher NLO activity .
- Planarity and Conjugation : Naphthofuran-substituted derivatives (e.g., 7a,b) exhibit extended conjugation, resulting in higher fluorescence quantum yields than the bromophenyl analog .
Notes on Structural Validation and Limitations
- Crystallographic Tools : Programs like SHELXL and WinGX ensure accurate structural determination, critical for comparing bond lengths and angles across analogs.
- Data Gaps: Limited experimental data (e.g., melting points, solubility) for the target compound necessitate reliance on computational predictions or analog extrapolation.
Biological Activity
The compound 2-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}propanedinitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for a diverse range of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring substituted with a bromophenyl group and a phenyl group, contributing to its biological properties.
1. Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown promising results in inhibiting various cancer cell lines.
A study reported IC50 values for several pyrazole derivatives, indicating their effectiveness against cancer cells:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.426 ± 0.455 | A549 (Lung) |
| Control (Cisplatin) | 0.636 ± 0.458 | A549 (Lung) |
These results suggest that this compound could be a candidate for further development in cancer therapy .
2. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Research has indicated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For example, a related study found that certain pyrazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .
3. Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of pyrazoles. A study assessing the antioxidant effects of thienopyrazole derivatives indicated that these compounds could mitigate oxidative stress in biological systems, which is vital for preventing cellular damage . The protective effects on erythrocytes exposed to oxidative agents were particularly notable.
Case Study 1: Anticancer Efficacy
In a controlled experiment, researchers synthesized various pyrazole derivatives and evaluated their cytotoxic effects on cancer cell lines. The compound This compound was among those tested, demonstrating significant inhibition of cell proliferation in vitro.
Case Study 2: Antimicrobial Testing
A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The results indicated a strong inhibitory effect against several bacterial strains, supporting its potential use as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are typically employed to prepare 2-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}propanedinitrile?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A common approach involves reacting a substituted pyrazole aldehyde (e.g., 3-(3-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with propanedinitrile under basic conditions. For example, Knoevenagel condensation is often utilized, requiring catalysts like piperidine or ammonium acetate in ethanol or toluene under reflux. Purification typically involves column chromatography followed by recrystallization using solvents such as ethanol or acetonitrile .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Essential for resolving the molecular geometry, bond lengths, and angles. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- FT-IR and NMR spectroscopy : Confirm functional groups (e.g., nitrile C≡N stretches at ~2200 cm⁻¹) and aromatic proton environments.
- Software tools : SHELX for structure refinement and ORTEP-III for graphical representation of thermal ellipsoids .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when hydrogen-bonding patterns vary between derivatives?
- Methodological Answer :
- Graph-set analysis : Classify hydrogen-bonding motifs (e.g., S(6) rings or C(4) chains) to identify consistent vs. anomalous patterns .
- Statistical validation : Use software like PLATON to check for missed symmetry or disorder. Compare geometric parameters (e.g., D-H⋯A angles) across multiple datasets .
- Temperature-dependent studies : Collect data at varying temperatures (100–298 K) to assess thermal effects on intermolecular interactions .
Q. What methodological approaches are recommended to analyze the electronic effects of the bromophenyl substituent on the pyrazole core?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to evaluate electron-withdrawing effects of the bromine atom. Compare with non-brominated analogs .
- X-ray charge density analysis : Map electron density distributions to quantify polarization induced by the bromine substituent .
- Spectroscopic correlation : Cross-reference UV-Vis absorption maxima with DFT-predicted electronic transitions .
Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Substrate screening : Test palladium-catalyzed Suzuki-Miyaura couplings using the bromophenyl moiety as a reactive site. Optimize conditions (e.g., ligand: Pd ratio, solvent polarity) .
- Kinetic monitoring : Use in situ NMR or HPLC to track reaction progress and identify intermediates.
- Computational modeling : Predict activation barriers for plausible reaction pathways using software like Gaussian .
Data Analysis and Validation
Q. What strategies mitigate errors in crystallographic refinement for compounds with flexible substituents?
- Methodological Answer :
- Restraints and constraints : Apply geometric restraints to flexible groups (e.g., methylidene propanedinitrile) during refinement in SHELXL .
- Twinned data handling : Use TWINABS for scaling and HKLF5 format in SHELX for twinned structures .
- Rigorous R-factor monitoring : Ensure < 0.05 and < 0.15 for high-quality datasets .
Interdisciplinary Applications
Q. How can hydrogen-bonding networks in this compound inform supramolecular assembly design?
- Methodological Answer :
- Topological analysis : Use Mercury software to generate Hirshfeld surfaces and fingerprint plots, identifying dominant interactions (e.g., C-H⋯N vs. π-π stacking) .
- Co-crystallization trials : Co-form with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) to engineer specific packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
